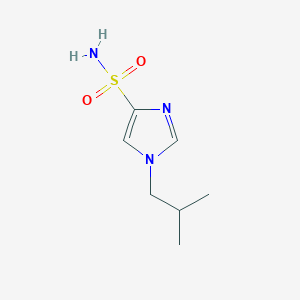

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Descripción general

Descripción

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O2S and its molecular weight is 203.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, also known as Imiquimod, is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity .

Mode of Action

Imiquimod acts as an agonist of TLR7 . It stimulates the innate immune system, leading to the production of cytokines, including interferon-α . This interaction with its target results in an enhanced immune response, which aids in the control of viral infections and cancerous growths .

Biochemical Pathways

The activation of TLR7 by Imiquimod triggers a cascade of immune responses, including the production of cytokines . These cytokines then act on various biochemical pathways, leading to an enhanced immune response. The exact biochemical pathways affected by Imiquimod are complex and involve multiple components of the immune system .

Pharmacokinetics

The pharmacokinetics of Imiquimod involves minimal percutaneous absorption . After topical application, no radioactivity was detected in the serum, and less than 0.9% of the radiolabelled dose was excreted in the urine and feces . This suggests that Imiquimod has low systemic exposure and is primarily retained at the site of application, contributing to its local effects .

Result of Action

The activation of the immune response by Imiquimod leads to various molecular and cellular effects. It results in the production of cytokines, which aid in controlling viral infections and cancerous growths . On a cellular level, it can lead to the reduction of warts and other skin lesions .

Action Environment

The action, efficacy, and stability of Imiquimod can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the specific characteristics of the skin where it is applied can all impact its effectiveness . .

Propiedades

IUPAC Name |

1-(2-methylpropyl)imidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEANEMOFABATCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240708 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-74-0 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)

![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)

![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)